Pegaptanib sodium

Description

Properties

Key on ui mechanism of action |

VEGF-A promotes angiogenesis. Patients with certain ocular conditions, such as the wet form of age related macular degeneration (AMD), have increased levels of VEGF-A. VEGF-A, in patients with wet AMD, also increases vascular permeability and inflammation in the eye, leading to progression of the condition. Pegaptanib is a pegylated oligonucleotide that selectively binds VEGF165, the isoform most responsible for VEGF-A's pathological action in wet AMD. This binding prevents VEGF165 from binding to its receptors, slowing or preventing further progression of wet AMD. Pegaptanib does not inhibit VEGF121, the physiological isoform. |

|---|---|

CAS No. |

222716-86-1 |

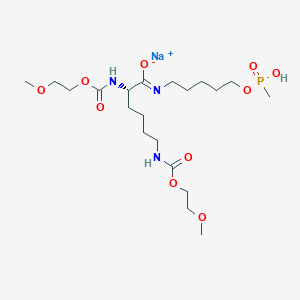

Molecular Formula |

C22H44N3O10P |

Molecular Weight |

541.6 g/mol |

IUPAC Name |

7-[2,6-bis(2-methoxyethoxycarbonylamino)hexanoylamino]heptoxy-methylphosphinic acid |

InChI |

InChI=1S/C22H44N3O10P/c1-31-15-17-33-21(27)24-13-9-7-11-19(25-22(28)34-18-16-32-2)20(26)23-12-8-5-4-6-10-14-35-36(3,29)30/h19H,4-18H2,1-3H3,(H,23,26)(H,24,27)(H,25,28)(H,29,30) |

InChI Key |

WLCZTRVUXYALDD-UHFFFAOYSA-N |

SMILES |

COCCOC(=O)NCCCCC(C(=NCCCCCOP(=O)(C)O)[O-])NC(=O)OCCOC.[Na+] |

Canonical SMILES |

COCCOC(=O)NCCCCC(C(=O)NCCCCCCCOP(=O)(C)O)NC(=O)OCCOC |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Mechanism of Action of Pegaptanib Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pegaptanib sodium, a selective Vascular Endothelial Growth Factor (VEGF) antagonist, represents a pioneering therapeutic in the field of anti-angiogenic therapies. As a chemically synthesized RNA aptamer, its mechanism of action is highly specific, targeting the pathogenic VEGF₁₆₅ isoform, which is a key mediator of pathological neovascularization and increased vascular permeability. This technical guide provides an in-depth exploration of the in vitro mechanism of action of this compound, detailing its binding characteristics, its inhibitory effects on endothelial cell function, and the underlying molecular pathways. This document is intended to serve as a comprehensive resource, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.

Introduction

Vascular Endothelial Growth Factor (VEGF-A) is a critical signaling protein involved in both vasculogenesis and angiogenesis. Alternative splicing of the VEGF-A gene results in several isoforms, with VEGF₁₆₅ being the predominant and most potent mediator of pathological angiogenesis and vascular leakage.[1] this compound is a pegylated anti-VEGF RNA aptamer designed to specifically antagonize the VEGF₁₆₅ isoform. Its high specificity and affinity for VEGF₁₆₅ make it an important tool for both therapeutic intervention and for the study of VEGF-driven pathophysiology. Understanding the precise in vitro mechanism of pegaptanib is crucial for the development of next-generation anti-angiogenic therapies and for its application in pre-clinical research.

Molecular Interaction with VEGF₁₆₅

The core of pegaptanib's mechanism of action lies in its high-affinity and specific binding to the VEGF₁₆₅ isoform. This interaction sterically hinders VEGF₁₆₅ from binding to its cognate receptors on the endothelial cell surface, namely VEGF Receptor-1 (VEGFR1) and VEGF Receptor-2 (VEGFR2).[2]

Binding Affinity and Specificity

Pegaptanib exhibits a very high binding affinity for VEGF₁₆₅, with reported dissociation constants (Kd) in the picomolar range. This strong interaction ensures potent inhibition at low concentrations. The specificity of pegaptanib for VEGF₁₆₅ is conferred by its binding to the heparin-binding domain of the protein, a region that is absent in the VEGF₁₂₁ isoform.[3] This selective binding leaves the physiological functions mediated by other VEGF isoforms, such as VEGF₁₂₁, largely unaffected.

Data Presentation

Table 1: Binding Affinity of this compound for VEGF Isoforms

| Ligand | Binding Affinity (Kd) | Method | Reference |

| VEGF₁₆₅ | ~50 pM | Not Specified | [4] |

| VEGF₁₆₅ | 200 pM | Not Specified | [5] |

| VEGF₁₂₁ | No significant binding | Not Specified | [5] |

Inhibition of VEGF-Mediated Cellular Responses

By sequestering VEGF₁₆₅, pegaptanib effectively abrogates its downstream biological effects on endothelial cells, which are the fundamental building blocks of blood vessels. These effects are primarily mediated through the inhibition of VEGFR2 signaling pathways.

Inhibition of VEGF Receptor Binding and Phosphorylation

The binding of VEGF₁₆₅ to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain, initiating a cascade of intracellular signaling. Pegaptanib has been demonstrated to potently inhibit the binding of VEGF₁₆₅ to both VEGFR1 and VEGFR2. This prevention of ligand-receptor interaction directly leads to a reduction in VEGF-induced receptor phosphorylation, a critical step in the activation of downstream signaling pathways.

Inhibition of Endothelial Cell Proliferation

A hallmark of angiogenesis is the proliferation of endothelial cells. VEGF₁₆₅ is a potent mitogen for these cells. In vitro studies have consistently shown that pegaptanib inhibits VEGF₁₆₅-induced proliferation of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner.

Inhibition of Endothelial Cell Migration

The migration of endothelial cells is another essential component of the angiogenic process. Pegaptanib has been shown to effectively block VEGF₁₆₅-stimulated migration of HUVECs, further contributing to its anti-angiogenic properties.

Table 2: In Vitro Inhibitory Activity of this compound

| Assay | Cell Type | IC₅₀ | Reference |

| VEGF-induced Proliferation | HUVEC | ~4 nM | [6] |

| Inhibition of VEGF Receptor Binding | Not Specified | Low nM range | [7] |

Signaling Pathways and Experimental Workflows

Visualizing the Mechanism and Pathways

To provide a clearer understanding of the concepts discussed, the following diagrams were generated using the DOT language.

Detailed Experimental Protocols

The following protocols are provided as a guide for the in vitro assessment of this compound's mechanism of action.

Nitrocellulose Filter-Binding Assay for Kd Determination

This assay measures the direct binding of radiolabeled pegaptanib to VEGF₁₆₅.

Materials:

-

Purified this compound

-

Recombinant human VEGF₁₆₅

-

[γ-³²P]ATP

-

T4 Polynucleotide Kinase

-

Binding Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

Nitrocellulose and nylon membranes

-

Vacuum filtration apparatus

-

Scintillation counter

Procedure:

-

Radiolabeling of Pegaptanib: End-label pegaptanib with [γ-³²P]ATP using T4 Polynucleotide Kinase according to the manufacturer's protocol. Purify the labeled aptamer.

-

Binding Reactions: In a series of tubes, prepare reactions containing a fixed, low concentration of ³²P-labeled pegaptanib and serial dilutions of VEGF₁₆₅ in binding buffer. Include a control with no VEGF₁₆₅.

-

Incubation: Incubate the reactions at room temperature for 30-60 minutes to allow binding to reach equilibrium.[8]

-

Filtration: Assemble the filtration apparatus with a nitrocellulose membrane stacked on top of a nylon membrane. Pre-wet the membranes with binding buffer.

-

Slowly apply each binding reaction to a separate well and apply a gentle vacuum. The protein and any bound RNA will be retained by the nitrocellulose membrane, while unbound RNA will pass through and be captured by the nylon membrane.[8]

-

Washing: Wash each filter with ice-cold binding buffer to remove non-specifically bound RNA.

-

Quantification: Disassemble the apparatus and measure the radioactivity on both the nitrocellulose and nylon membranes for each reaction using a scintillation counter.

-

Data Analysis: Calculate the fraction of bound aptamer for each VEGF₁₆₅ concentration. Plot the fraction bound against the protein concentration and fit the data to a binding isotherm to determine the Kd.

HUVEC Proliferation Assay (MTT-based)

This assay assesses the ability of pegaptanib to inhibit VEGF₁₆₅-induced endothelial cell proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Basal Medium (e.g., M199) with low serum (e.g., 1% FBS)

-

Recombinant human VEGF₁₆₅

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells/well in complete EGM and allow them to adhere overnight.

-

Starvation: Replace the medium with basal medium containing low serum and incubate for 4-6 hours to synchronize the cells.

-

Treatment: Add fresh low-serum medium containing a fixed concentration of VEGF₁₆₅ (e.g., 20 ng/mL) and serial dilutions of pegaptanib. Include controls for unstimulated cells (no VEGF) and stimulated cells (VEGF only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the control wells and plot the percentage of inhibition against the pegaptanib concentration. Calculate the IC₅₀ value from the dose-response curve.

Wound Healing (Scratch) Assay for Cell Migration

This assay visualizes and quantifies the inhibition of directional cell migration.

Materials:

-

HUVECs

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip

-

Basal medium with low serum

-

Recombinant human VEGF₁₆₅

-

This compound

-

Microscope with a camera

Procedure:

-

Create Monolayer: Seed HUVECs in plates and grow them to full confluence.

-

Starvation: Starve the cells in low-serum medium for 4-6 hours.

-

Create Wound: Create a linear scratch in the monolayer with a sterile pipette tip.

-

Wash: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh low-serum medium containing VEGF₁₆₅ (e.g., 20 ng/mL) with or without various concentrations of pegaptanib.

-

Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (time 0).

-

Incubation: Incubate the plates for 12-24 hours.

-

Final Imaging: Capture images of the same fields as at time 0.

-

Data Analysis: Measure the width of the scratch at multiple points for each condition at both time points. Calculate the percentage of wound closure and compare the effect of pegaptanib to the VEGF-only control.

Western Blot for VEGFR2 Phosphorylation

This method detects the inhibition of VEGF-induced VEGFR2 activation.

Materials:

-

HUVECs

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2

-

HRP-conjugated secondary antibody

-

SDS-PAGE equipment

-

Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Starvation: Grow HUVECs to near confluence and then serum-starve overnight.

-

Treatment: Pre-treat the cells with various concentrations of pegaptanib for 1-2 hours. Then, stimulate with VEGF₁₆₅ (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).

-

Lysis: Immediately place the plates on ice, wash with cold PBS, and lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 50 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[4]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[4]

-

Antibody Incubation: Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4] Detect the signal using a chemiluminescent substrate.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total VEGFR2 to confirm equal protein loading.

-

Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total VEGFR2.

Conclusion

The in vitro mechanism of action of this compound is characterized by its highly specific and high-affinity binding to the VEGF₁₆₅ isoform. This interaction effectively neutralizes the pathogenic activity of VEGF₁₆₅, leading to the inhibition of key steps in the angiogenic cascade, including endothelial cell proliferation and migration. This is a direct consequence of blocking VEGF₁₆₅ from binding to its receptors, thereby preventing receptor phosphorylation and the activation of downstream signaling pathways. The detailed protocols and data presented in this guide provide a robust framework for the continued investigation and understanding of pegaptanib and for the development of novel anti-angiogenic therapeutics.

References

- 1. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Enhancing angiogenesis through secretomes: Insights from scratch wound assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.unibs.it [iris.unibs.it]

The Genesis of a Targeted Therapy: An In-depth Technical Guide to the Discovery and Development of Pegaptanib Sodium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pegaptanib sodium (Macugen®), a pioneering therapeutic in the field of ophthalmology, represents a landmark achievement in the application of aptamer technology to treat neovascular (wet) age-related macular degeneration (AMD). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the rigorous preclinical and clinical development pathway of this first-in-class selective vascular endothelial growth factor (VEGF) inhibitor. Through a detailed exploration of the experimental protocols, quantitative data analysis, and visualization of key biological and procedural pathways, this document serves as a definitive resource for professionals in drug discovery and development.

Introduction: The Unmet Need and the Dawn of Anti-VEGF Therapy

Neovascular AMD is a leading cause of severe and irreversible vision loss in the elderly.[1] The pathophysiology of wet AMD is characterized by choroidal neovascularization (CNV), a process driven by the overexpression of VEGF.[2] This signaling protein promotes angiogenesis and increases vascular permeability, leading to fluid and blood leakage in the macula, which damages photoreceptors and results in central vision loss.[2] Prior to the advent of anti-VEGF therapies, treatment options were limited and often destructive. The identification of VEGF as a key mediator in the pathogenesis of wet AMD provided a critical therapeutic target.[3]

This compound emerged as the first anti-VEGF agent approved by the U.S. Food and Drug Administration (FDA) in 2004 for the treatment of neovascular AMD.[4] It is a pegylated anti-VEGF aptamer, a single strand of nucleic acid that folds into a unique three-dimensional structure to bind with high specificity and affinity to its target.[4]

The Discovery of Pegaptanib: A Triumph of SELEX Technology

The discovery of pegaptanib is a direct result of the innovative Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process.[3][5] This in vitro selection method allows for the identification of high-affinity nucleic acid ligands (aptamers) for a given molecular target from a large combinatorial library.

The SELEX Protocol for Pegaptanib Development

The development of the RNA aptamer that would become pegaptanib began in the 1990s.[4] The process involved multiple rounds of selection and amplification to isolate RNA sequences with high affinity and specificity for the VEGF-A165 isoform.

Experimental Protocol: SELEX for Anti-VEGF165 Aptamer

-

Initial Library: The process started with a synthetic RNA library containing approximately 1014 different sequences.[3][6] Each RNA molecule consisted of a central randomized region of 30-40 nucleotides flanked by constant regions for enzymatic manipulation.[7]

-

Chemical Modifications: To enhance nuclease resistance and improve in vivo stability, the RNA library was synthesized with modified nucleotides. These included 2'-fluoropyrimidines (2'-F) and 2'-O-methylpurines (2'-OMe).[8]

-

Target Immobilization: Recombinant human VEGF165 was immobilized on a solid support, such as nitrocellulose filters.

-

Binding and Partitioning: The RNA library was incubated with the immobilized VEGF165 under specific binding conditions (e.g., defined buffer composition, temperature, and incubation time). Unbound RNA molecules were washed away.

-

Elution: The RNA molecules that bound to VEGF165 were eluted from the solid support.

-

Amplification: The eluted RNA was reverse transcribed into complementary DNA (cDNA) and then amplified by the polymerase chain reaction (PCR). The amplified DNA was then transcribed back into an enriched RNA pool for the next round of selection.

-

Iterative Rounds and Stringency: This selection-amplification cycle was repeated for approximately 10-13 rounds.[7] In each subsequent round, the stringency of the selection was increased (e.g., by decreasing the target concentration or increasing the wash times) to favor the enrichment of the highest-affinity aptamers.

-

Sequencing and Characterization: After the final round, the enriched pool of aptamers was cloned and sequenced to identify individual high-affinity binders.[7] The binding affinity (Kd) of the selected aptamers was then characterized using techniques such as filter binding assays.

Mechanism of Action: Selective Inhibition of VEGF165

Pegaptanib is a selective antagonist of the VEGF165 isoform.[4] VEGF-A exists in several isoforms due to alternative splicing of its mRNA, with VEGF165 being the predominant isoform involved in pathological angiogenesis in the eye.[3]

Pegaptanib binds with high specificity and affinity to the heparin-binding domain of VEGF165.[9] This binding sterically hinders VEGF165 from interacting with its receptors, VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), on the surface of endothelial cells.[8] By blocking this interaction, pegaptanib inhibits the downstream signaling cascade that leads to endothelial cell proliferation, migration, and increased vascular permeability.[8]

A key feature of pegaptanib is its selectivity for VEGF165, while not binding to the VEGF121 isoform, which lacks the heparin-binding domain.[8] This selectivity was hypothesized to potentially offer a better safety profile by preserving the physiological functions of other VEGF isoforms.

Preclinical Development: Establishing Safety and Efficacy

A comprehensive preclinical program was conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of pegaptanib in various in vitro and in vivo models.

In Vitro Studies

A series of in vitro assays were performed to characterize the binding affinity and inhibitory activity of pegaptanib.

Table 1: Summary of In Vitro Preclinical Data

| Assay Type | Methodology | Key Findings | Reference(s) |

| Binding Affinity | Modified filter binding assay with radiolabeled aptamer and serially diluted VEGF isoforms. | High-affinity binding to VEGF165 (Kd ≈ 50-100 pM). No binding to VEGF121. | [7][10] |

| Receptor Binding Inhibition | Plate-binding assay examining the inhibition of I125-VEGF165 binding to VEGFR/Fc fusion proteins. | Potent inhibition of VEGF165 binding to VEGFR-1, VEGFR-2, and Neuropilin-1. | [10] |

| Cellular Proliferation Assay | Cultured human umbilical vein endothelial cells (HUVECs) stimulated with VEGF165 in the presence of pegaptanib. | Inhibition of VEGF165-mediated cell proliferation comparable to anti-VEGF monoclonal antibodies. | [8] |

| Calcium Mobilization Assay | Measurement of intracellular calcium flux in HUVECs upon stimulation with VEGF165. | Inhibition of VEGF165-induced calcium mobilization. | [8] |

In Vivo Studies

Preclinical efficacy and safety were evaluated in several animal models of ocular neovascularization and vascular permeability.

Table 2: Summary of In Vivo Preclinical Data

| Animal Model | Experimental Protocol | Key Findings | Reference(s) |

| Rat Model of Corneal Angiogenesis | Intracorneal implantation of a VEGF-containing pellet followed by pegaptanib treatment. | 65% inhibition of corneal angiogenesis. | [2] |

| Murine Model of Retinopathy of Prematurity (OIR) | Exposure of newborn mice to hyperoxia followed by return to normoxia to induce retinal neovascularization. Intravitreal injection of pegaptanib. | Significant reduction in retinal neovascularization. | [2] |

| Miles Assay (Vascular Permeability) | Intradermal injection of VEGF in guinea pigs or mice, with intravenous Evans blue dye to quantify vascular leakage. | Almost complete blockage of VEGF-mediated vascular leakage. | [2] |

| Laser-Induced CNV in Rats | Laser photocoagulation to induce choroidal neovascularization, followed by intravitreal pegaptanib injection. | Marginal to no effect on CNV development in this specific model. | [11] |

| Toxicology Studies (Rhesus Monkeys, Rabbits, etc.) | Intravitreal administration of pegaptanib at various doses. | No toxic effects, no change in intraocular pressure, and no immune response observed. | [4][7] |

Experimental Protocol: Miles Assay for Vascular Permeability

-

Animal Model: Guinea pigs (350 ± 50 g) are typically used.[12]

-

Dye Administration: Animals receive an intravenous injection of 1% Evans Blue dye, which binds to serum albumin.[12]

-

Test Agent Administration: Thirty minutes after the dye injection, 20 ng of VEGF165, with or without pegaptanib, is injected intradermally at designated sites on the shaved dorsum.[12]

-

Euthanasia and Skin Harvest: After another 30 minutes, the animals are euthanized, and the skin at the injection sites is harvested.[12]

-

Quantification: The area of Evans Blue dye leakage is traced and quantified using an image analyzer. The amount of extravasated dye can also be quantified spectrophotometrically after extraction from the tissue.

Clinical Development: A Rigorous Path to Approval

The clinical development of this compound involved a series of well-controlled studies to establish its safety and efficacy in patients with neovascular AMD.

Phase I and II Clinical Trials

Phase I studies, initiated in 1998, were open-label, dose-escalation trials in a small number of patients with wet AMD.[2] These studies demonstrated the initial safety and tolerability of intravitreal pegaptanib injections.

Phase II trials were randomized, double-masked, and dose-ranging studies designed to further evaluate safety and to determine the optimal dose for further investigation.[13] These trials provided evidence of a biological effect, with trends toward better visual acuity outcomes and reduced need for rescue photocoagulation in the pegaptanib-treated groups compared to sham injections.[13]

Table 3: Summary of Phase I and II Clinical Trial Data

| Trial Phase | Number of Patients | Doses Studied | Key Outcomes | Reference(s) |

| Phase I | 15 | 0.25 to 3.0 mg/eye | Good safety and tolerability profile. 80% of patients had stabilized or improved vision at 3 months. | [2] |

| Phase II (DME) | 172 | 0.3 mg, 1 mg, 3 mg | Better visual acuity outcomes, greater reduction in retinal thickness, and less need for photocoagulation with 0.3 mg pegaptanib compared to sham. | [13] |

Phase III Clinical Trials: The VISION Studies

The pivotal evidence for the efficacy and safety of pegaptanib came from two large, concurrent, randomized, double-masked, sham-controlled Phase III trials, known as the VEGF Inhibition Study in Ocular Neovascularization (VISION) trials.[14]

Experimental Protocol: VISION Trials (Phase III)

-

Study Design: Two prospective, randomized, multicenter, double-masked, sham-controlled studies.[15]

-

Patient Population: Approximately 1,200 patients with neovascular AMD, including all angiographic subtypes.[14]

-

Inclusion Criteria (Abbreviated):

-

Age ≥ 50 years.

-

Subfoveal choroidal neovascularization secondary to AMD.

-

Best-corrected visual acuity between 20/40 and 20/320 in the study eye.[16]

-

-

Exclusion Criteria (Abbreviated):

-

Prior photodynamic therapy or thermal laser treatment in the study eye.[17]

-

-

Treatment Arms: Patients were randomized to receive intravitreal injections of this compound (0.3 mg, 1 mg, or 3 mg) or a sham injection every 6 weeks for 54 weeks.[14]

-

Primary Efficacy Endpoint: The proportion of patients who lost fewer than 15 letters of visual acuity from baseline at 54 weeks.[14]

-

Secondary Efficacy Endpoints:

-

Proportion of patients gaining ≥15 letters of visual acuity.

-

Proportion of patients with stable or improved vision.

-

Mean change in visual acuity from baseline.

-

Incidence of severe vision loss (loss of ≥30 letters).

-

-

Statistical Analysis: The primary efficacy analysis was based on a pre-specified statistical plan, with comparisons between each pegaptanib dose group and the sham group.

Table 4: Key Efficacy Results of the VISION Trials at 54 Weeks (0.3 mg Dose vs. Sham)

| Efficacy Endpoint | Pegaptanib 0.3 mg | Sham Injection | p-value | Reference(s) |

| Lost <15 letters of visual acuity | 70% | 55% | <0.05 | [14] |

| Gained ≥15 letters of visual acuity | 6% | 2% | <0.05 | [14] |

| Maintained or gained vision | 33% | 23% | <0.05 | [14] |

| Experienced severe vision loss (>6 lines) | 10% | 22% | <0.001 | [14] |

The VISION trials successfully met their primary endpoint, demonstrating that pegaptanib was significantly more effective than sham injection in reducing the risk of vision loss in patients with neovascular AMD. The 0.3 mg dose was identified as the lowest effective dose and was subsequently approved for clinical use.[14]

Long-Term Safety and Efficacy

The VISION trials included a second year of follow-up, which continued to demonstrate the safety and efficacy of pegaptanib. Long-term safety data from up to three years of treatment confirmed the favorable safety profile of pegaptanib, with most adverse events being mild, transient, and related to the injection procedure. Importantly, there was no evidence of an increased risk of systemic adverse events associated with VEGF inhibition.[15]

Conclusion

The discovery and development of this compound marked a significant advancement in the treatment of neovascular AMD and validated the therapeutic potential of aptamer technology. Through the systematic and rigorous application of the SELEX process, a highly specific and potent inhibitor of VEGF165 was identified. A comprehensive preclinical and clinical development program, culminating in the pivotal VISION trials, established the safety and efficacy of pegaptanib, offering a new therapeutic option for patients at risk of vision loss. This in-depth technical guide has provided a detailed overview of this journey, from the laboratory bench to clinical practice, highlighting the key experimental methodologies and quantitative data that underpinned its success.

References

- 1. A Murine Model for Retinopathy of Prematurity Identifies Endothelial Cell Proliferation as a Potential Mechanism for Plus Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pegaptanib in the treatment of wet, age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of the anti-VEGF aptamer to a therapeutic agent for clinical ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound for ocular vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. VEGF aptamer [aptamer.ribocentre.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparing pegaptanib and triamcinolone efficacy in the rat choroidal neovascularization model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 13. A phase II randomized double-masked trial of pegaptanib, an anti-vascular endothelial growth factor aptamer, for diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. This compound for neovascular age-related macular degeneration: two-year safety results of the two prospective, multicenter, controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound for neovascular age-related macular degeneration: clinical experience in the UK - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

Pegaptanib Sodium: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegaptanib sodium, a pioneering therapeutic in the field of anti-angiogenic medicine, is an RNA aptamer specifically designed to treat neovascular (wet) age-related macular degeneration (AMD). This technical guide provides an in-depth overview of its molecular architecture, physicochemical properties, and its targeted mechanism of action against Vascular Endothelial Growth Factor A (VEGF-A). The information herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and ophthalmic research.

Molecular Structure and Properties

This compound is a complex macromolecule, a covalent conjugate of a 28-nucleotide RNA aptamer and two polyethylene glycol (PEG) chains.[1][2] The oligonucleotide component is chemically modified to enhance its stability and resistance to nucleases. Specifically, it contains 2'-fluoropyrimidines and 2'-methoxypurines, with two unmodified 2'-hydroxyadenosines that are crucial for maintaining high binding affinity to its target, VEGF165.[3] The 3'-end of the aptamer is capped with a reverse thymidine.[3]

Two 20-kilodalton (kDa) monomethoxy PEG units are attached to the 5'-terminus of the oligonucleotide via a pentylamino linker and a lysine residue.[4] This pegylation significantly increases the molecule's in vivo residence time.[5]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C294H342F13N107Na28O188P28[C2H4O]n (where n is approximately 900) | [4][6][7] |

| Molecular Weight | Approximately 50 kilodaltons | [4][6][7] |

| Appearance | White to off-white solid/powder | |

| Solubility | Soluble in water; insoluble in organic solvents. | |

| pH (formulation) | 6-7 | [4][6][7] |

| Osmolality (formulation) | 280-360 mOsm/Kg | [4][6][7] |

Mechanism of Action: Targeting the VEGF Signaling Pathway

This compound functions as a selective antagonist of the 165 isoform of Vascular Endothelial Growth Factor A (VEGF-A), hereafter referred to as VEGF165.[2] VEGF-A is a critical signaling protein involved in angiogenesis (the formation of new blood vessels), and it increases vascular permeability and inflammation.[4] In neovascular AMD, excessive levels of VEGF-A, particularly the VEGF165 isoform, lead to the pathological growth of leaky blood vessels in the macula, causing vision loss.[8]

Pegaptanib is an aptamer, a single strand of nucleic acid that folds into a specific three-dimensional conformation, allowing it to bind to its target with high affinity and specificity.[4] It specifically binds to the heparin-binding domain of VEGF165, which is not present in other isoforms like VEGF121.[9][10] This selective binding prevents VEGF165 from interacting with its receptors, primarily VEGF Receptor 2 (VEGFR2), on the surface of endothelial cells.[4] By blocking this interaction, pegaptanib inhibits the downstream signaling cascade that promotes angiogenesis and vascular permeability.[4][9]

VEGF Signaling Pathway Inhibition

The binding of VEGF-A to VEGFR2 initiates a complex intracellular signaling cascade. This process, known as receptor dimerization and autophosphorylation, activates multiple downstream pathways that ultimately lead to the cellular responses of proliferation, migration, and increased permeability. Pegaptanib's blockade of VEGF165 binding to VEGFR2 effectively halts these processes.

Below is a diagram illustrating the VEGF signaling pathway and the point of inhibition by pegaptanib.

Experimental Protocols

Detailed, proprietary experimental protocols for the analysis of this compound are not fully available in the public domain. However, based on established methodologies for the characterization of oligonucleotides and pegylated biomolecules, the following sections outline representative protocols that can be adapted for the analysis of this compound.

Purity and Integrity Analysis: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)

This method is widely used for the analysis of oligonucleotides to assess purity and identify synthesis-related impurities.

Objective: To separate this compound from shorter oligonucleotide fragments (n-1, n-2, etc.) and other process-related impurities.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column suitable for oligonucleotide analysis (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18 Column).

Reagents:

-

Mobile Phase A: 100 mM hexafluoroisopropanol (HFIP) and 8.6 mM triethylamine (TEA) in water.

-

Mobile Phase B: 100 mM HFIP and 8.6 mM TEA in 50:50 (v/v) acetonitrile:water.

-

Sample Diluent: Water or a low-strength buffer.

Procedure:

-

Sample Preparation: Dissolve a known concentration of this compound in the sample diluent.

-

Chromatographic Conditions:

-

Column Temperature: 60-80 °C (to denature secondary structures).

-

Flow Rate: 0.2-0.5 mL/min.

-

Detection Wavelength: 260 nm.

-

Injection Volume: 5-20 µL.

-

-

Gradient Elution:

-

Establish a linear gradient from a low percentage of Mobile Phase B to a high percentage over a defined period (e.g., 20-60% B over 30 minutes). The exact gradient will need to be optimized to achieve the best separation.

-

-

Data Analysis: Integrate the peak areas to determine the percentage purity of the main this compound peak relative to any impurity peaks.

Identity and Molecular Weight Confirmation: Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight of the intact this compound molecule and for identifying any modifications or degradation products.

Objective: To determine the molecular mass of this compound and to identify the presence of the intact oligonucleotide and the PEG chains.

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

LC system for online separation prior to MS analysis (optional but recommended for complex samples).

Sample Preparation:

-

Desalt the this compound sample using a suitable method (e.g., size-exclusion chromatography or buffer exchange) to remove non-volatile salts that can interfere with ESI.

-

Dilute the desalted sample in a solvent compatible with ESI-MS, such as 50:50 (v/v) acetonitrile:water with a small amount of a volatile acid (e.g., 0.1% formic acid).

Mass Spectrometry Parameters:

-

Ionization Mode: Negative ion mode is typically used for oligonucleotides due to the negatively charged phosphate backbone.

-

Capillary Voltage: 2.5-3.5 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow and Temperature: Optimize to ensure efficient desolvation without degrading the analyte.

-

Mass Range: Scan a wide m/z range to capture the multiple charge states of the large pegaptanib molecule.

Data Analysis:

-

The raw ESI-MS spectrum will show a distribution of multiply charged ions.

-

Use deconvolution software (e.g., ProMass Deconvolution) to process the raw data and generate a zero-charge mass spectrum, which will show the molecular weight of the intact this compound.

Size and Heterogeneity Analysis: Capillary Gel Electrophoresis (CGE)

CGE is a high-resolution technique for separating oligonucleotides based on their size.

Objective: To assess the size homogeneity of the this compound oligonucleotide component and to detect any fragmentation.

Instrumentation:

-

Capillary Electrophoresis (CE) system with a UV or laser-induced fluorescence (LIF) detector.

-

Fused-silica capillary filled with a sieving polymer matrix.

Reagents:

-

Run Buffer: A buffer containing a sieving polymer (e.g., replaceable polyacrylamide or other linear polymers).

-

Sample Diluent: Deionized water or a low-ionic-strength buffer.

Procedure:

-

Sample Preparation: Dilute the this compound sample in the sample diluent. If using LIF detection, the sample may need to be fluorescently labeled.

-

Capillary Conditioning: Condition the capillary according to the manufacturer's instructions, typically with a base wash, water rinse, and equilibration with the run buffer.

-

Electrophoresis:

-

Inject the sample into the capillary using electrokinetic or pressure injection.

-

Apply a high voltage (e.g., 15-30 kV) across the capillary. The negatively charged oligonucleotides will migrate through the gel matrix towards the anode, separating based on size.

-

-

Detection: Monitor the migration of the analytes as they pass the detector window.

-

Data Analysis: The resulting electropherogram will show peaks corresponding to different sized oligonucleotides. The purity can be assessed by the relative area of the main peak.

Conclusion

This compound represents a significant advancement in the targeted therapy of neovascular AMD. Its unique structure as a pegylated RNA aptamer allows for high-affinity and specific binding to VEGF165, effectively inhibiting the primary driver of pathological angiogenesis in the eye. Understanding its molecular properties and mechanism of action is crucial for the continued development of aptamer-based therapeutics and for optimizing treatment strategies for ocular diseases. The analytical methodologies outlined in this guide provide a framework for the robust characterization and quality control of this complex and important biopharmaceutical.

References

- 1. Capillary Electrophoresis for the Selection of DNA Aptamers Recognizing Activated Protein C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. waters.com [waters.com]

- 7. mdpi.com [mdpi.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. Reactome | VEGF-A,C,D bind to VEGFR2 leading to receptor dimerization [reactome.org]

Unveiling the Journey of Pegaptanib Sodium in Preclinical Models: A Pharmacokinetic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegaptanib sodium, a pegylated anti-VEGF (vascular endothelial growth factor) aptamer, marked a significant milestone in the treatment of neovascular (wet) age-related macular degeneration (AMD). Understanding its behavior within a biological system is paramount for the development of novel ophthalmic therapies. This technical guide provides an in-depth analysis of the pharmacokinetics of this compound in various animal models, offering a valuable resource for researchers and drug development professionals. We will delve into the absorption, distribution, metabolism, and excretion (ADME) profile of this pioneering therapeutic agent, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Mechanism of Action: A Targeted Approach

This compound selectively binds to the VEGF-A165 isoform, the primary mediator of pathological angiogenesis and increased vascular permeability in ocular diseases. This targeted binding prevents VEGF-A165 from interacting with its receptors on endothelial cells, thereby inhibiting downstream signaling pathways that lead to neovascularization and fluid leakage.

Figure 1: Pegaptanib's Mechanism of Action.

Pharmacokinetics in Animal Models: A Comprehensive Overview

The pharmacokinetic profile of this compound has been extensively studied in a range of animal models, including mice, rats, rabbits, dogs, and non-human primates (monkeys). These studies have been crucial in elucidating the drug's behavior following various administration routes, with a primary focus on intravitreal injection, the clinically relevant route for treating retinal diseases.

Absorption

Following intravitreal administration, pegaptanib is slowly absorbed into the systemic circulation.[1][2] This slow absorption is a key feature, as it allows for a prolonged therapeutic presence within the eye. The absolute bioavailability following intravitreal injection is estimated to be high, approximately 70-100% in rabbits, dogs, and monkeys.[1][3]

Distribution

This compound exhibits a low volume of distribution, indicating that it is primarily confined to the plasma volume and does not extensively distribute into peripheral tissues after intravenous administration in mice, rabbits, rats, and dogs.[4] Following intravitreal injection in rabbits, the highest concentrations of radiolabeled pegaptanib are found in the vitreous humor, retina, and aqueous humor.[3] Systemically, the highest concentrations are observed in the kidney, spleen, bone marrow, lymph nodes, and liver.[4]

Metabolism

This compound is metabolized by nucleases, which are ubiquitous enzymes that cleave the phosphodiester bonds of the oligonucleotide backbone.[4] This degradation process breaks down the aptamer into smaller, inactive nucleotide fragments. The polyethylene glycol (PEG) moiety conjugated to the aptamer is designed to increase its resistance to nuclease degradation, thereby prolonging its half-life.[4] In a rabbit study, the metabolite 2'-fluorouridine was detected in both plasma and urine.[4]

Excretion

The primary route of excretion for this compound and its metabolites is through the urine.[2][4] This was demonstrated in studies with rabbits following both intravenous and intravitreal administration.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in various animal models. These data have been compiled from multiple sources to provide a comparative overview.

Table 1: Pharmacokinetic Parameters of this compound Following Intravitreal Administration

| Animal Model | Dose (mg/eye) | Cmax (ng/mL) | Tmax (days) | AUC (µg·h/mL) | Vitreous Half-life (hours) |

| Rabbit | 0.5 | ~15-20 | ~2-3 | N/A | N/A |

| Monkey (Rhesus) | 0.5 - 2.0 | N/A | N/A | N/A | 90 - 100[5] |

Note: Data for Cmax and Tmax in rabbits are estimated based on qualitative descriptions. N/A indicates data not available from the reviewed sources.

Table 2: Systemic Pharmacokinetic Parameters of this compound Following Intravenous Administration

| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) |

| Mouse (CD-1, pregnant) | 40 | ~2000 | ~8000[4] |

Experimental Protocols: A Methodological Deep Dive

The following sections provide detailed methodologies for key experiments cited in the pharmacokinetic evaluation of this compound.

Intravitreal Administration Protocol (Rabbit Model)

Objective: To determine the pharmacokinetic profile of this compound in the vitreous humor and plasma of rabbits following a single intravitreal injection.

Animal Model:

-

Species: New Zealand White or Dutch Belted rabbits

-

Sex: Male

-

Weight: 2-3 kg

Drug Formulation and Administration:

-

This compound is dissolved in a sterile, buffered saline solution to the desired concentration.

-

Rabbits are anesthetized with a suitable anesthetic agent (e.g., a combination of ketamine and xylazine).

-

A topical anesthetic is applied to the eye.

-

A sterile eyelid speculum is used to hold the eye open.

-

A single intravitreal injection of a specific volume (e.g., 50 µL) of the this compound solution is administered into the mid-vitreous using a 30-gauge needle. The injection site is typically 2-3 mm posterior to the limbus.

-

The contralateral eye may be used as a control and injected with vehicle.

Sample Collection:

-

Vitreous Humor: At predetermined time points (e.g., 1, 6, 24, 48, 72, 96, and 168 hours post-dose), animals are euthanized, and the eyes are enucleated. The vitreous humor is carefully dissected and collected.

-

Blood (for Plasma): Blood samples are collected from the marginal ear vein or via cardiac puncture at various time points into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

Bioanalytical Method:

-

The concentration of this compound in vitreous humor and plasma samples is typically determined using a validated enzyme-linked immunosorbent assay (ELISA) or another suitable ligand-binding assay.

Figure 2: Experimental Workflow for a Rabbit Pharmacokinetic Study.

Ocular Tissue Distribution Study (Rabbit Model)

Objective: To determine the distribution of radiolabeled this compound in various ocular and systemic tissues following intravitreal administration.

Animal Model:

-

Species: Male Dutch Belted rabbits

Drug Formulation and Administration:

-

14C-labeled this compound is formulated in a suitable vehicle for intravitreal injection.

-

A single intravitreal injection is administered to both eyes of each rabbit.

Sample Collection and Analysis:

-

At a specified time point (e.g., 24 hours post-dose), animals are euthanized.

-

Eyes are enucleated, and various ocular tissues (vitreous humor, retina, aqueous humor, choroid, sclera, iris, ciliary body, lens) are carefully dissected.

-

Systemic tissues of interest (e.g., kidney, liver, spleen, lung, heart, brain, bone marrow, lymph nodes) are also collected.

-

The amount of radioactivity in each tissue is quantified using liquid scintillation counting or quantitative whole-body autoradiography.

-

Tissue concentrations are expressed as microgram equivalents of this compound per gram of tissue.

Conclusion

The pharmacokinetic profile of this compound in animal models is characterized by slow systemic absorption after intravitreal administration, limited distribution to peripheral tissues, metabolism by nucleases, and renal excretion. The pegylation of the aptamer significantly contributes to its prolonged residence time in the eye, a critical factor for its therapeutic efficacy. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working on the next generation of ophthalmic therapies. A thorough understanding of the preclinical pharmacokinetics of pioneering drugs like this compound is indispensable for designing and developing safer and more effective treatments for ocular diseases.

References

- 1. Pegaptanib 1-year systemic safety results from a safety-pharmacokinetic trial in patients with neovascular age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population pharmacokinetics of this compound (Macugen®) in patients with diabetic macular edema - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

In Vivo Stability and Half-Life of Pegaptanib Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo stability and pharmacokinetic profile of pegaptanib sodium (Macugen®), an anti-VEGF (vascular endothelial growth factor) aptamer used in the treatment of neovascular (wet) age-related macular degeneration (AMD). This document synthesizes key data from clinical trials and preclinical studies, presenting quantitative information in structured tables, detailing experimental methodologies, and illustrating relevant pathways and processes through diagrams.

Pharmacokinetic Properties of this compound

This compound, administered via intravitreal injection, is slowly absorbed into the systemic circulation from the eye.[1][2] The rate-limiting step in its disposition is the absorption from the eye.[1]

Plasma Half-Life and Systemic Exposure

Following intravitreal administration, pegaptanib exhibits a prolonged apparent plasma half-life. In humans, after a single 3 mg monocular dose (10 times the recommended therapeutic dose), the average apparent plasma half-life is approximately 10 ± 4 days.[1][2][3][4][5] This extended half-life is attributed in part to its pegylated structure, which increases its size and prevents rapid degradation.[3]

Systemic exposure to pegaptanib is low and does not tend to accumulate in the plasma with repeated dosing every six weeks.[1][4][6][7] After a 3 mg dose, the mean maximum plasma concentration (Cmax) is about 80 ng/mL, occurring within 1 to 4 days, with a mean area under the plasma concentration-time curve (AUC) of approximately 25 µg·hr/mL.[1][8][9] At the therapeutic dose of 0.3 mg, plasma concentrations are significantly lower, generally not exceeding 10 ng/mL.[1]

Table 1: Human Pharmacokinetic Parameters of this compound (3 mg Monocular Dose)

| Parameter | Mean Value (± SD) | Reference |

| Apparent Plasma Half-Life | 10 ± 4 days | [1][2][3] |

| Mean Maximum Plasma Concentration (Cmax) | ~80 ng/mL | [1][9] |

| Time to Maximum Plasma Concentration (Tmax) | 1 to 4 days | [1][9] |

| Mean Area Under the Curve (AUC) | ~25 µg·hr/mL | [1][9] |

Factors Influencing Pharmacokinetics

Several patient-specific factors can influence the pharmacokinetics of pegaptanib. A population pharmacokinetic analysis revealed that creatinine clearance (CLCR), body weight, and age are significant predictors of pegaptanib clearance.[6][10]

-

Renal Function: As pegaptanib is primarily cleared by the kidneys, renal function significantly impacts its systemic exposure.[6][7] A decrease in creatinine clearance from 70 to 30 mL/min can result in a doubling of the AUC.[6] However, even with severe renal insufficiency, dose adjustments are generally not considered necessary due to the wide safety margin of the drug.[6][7][11]

-

Body Weight and Age: Lower body weight and older age are associated with higher plasma concentrations of pegaptanib.[10][12]

Table 2: Influence of Covariates on Pegaptanib Pharmacokinetics

| Covariate | Effect on Pegaptanib Exposure | Reference |

| Decreased Creatinine Clearance | Increased AUC | [6][10][11] |

| Lower Body Weight | Increased Plasma Concentrations | [10] |

| Older Age | Increased AUC and Cmax | [11][12] |

Distribution, Metabolism, and Excretion

After intravitreal administration, pegaptanib is distributed to the vitreous fluid, retina, and aqueous fluid.[2] Systemically, the highest concentrations are found in the kidney.[1] Preclinical data indicate that pegaptanib is metabolized by endo- and exonucleases into shorter nucleotide chains.[1][2][13] The primary route of elimination for both the parent drug and its metabolites is through the urine.[1][2]

Experimental Protocols

The pharmacokinetic parameters of this compound have been determined through a series of clinical trials. The following outlines a typical experimental protocol for assessing its in vivo properties.

Study Design

Prospective, open-label, or randomized, double-masked, multicenter clinical trials are conducted in patients with neovascular AMD.[4][6][7]

Patient Population

Subjects typically include adults (often 50 years and older) with a diagnosis of subfoveal choroidal neovascularization secondary to AMD.[4][6]

Dosing and Administration

This compound is administered via intravitreal injection into the affected eye. Doses in pharmacokinetic studies have ranged from the therapeutic dose of 0.3 mg up to 3 mg per eye, administered every 4 to 6 weeks.[6][10]

Sample Collection and Analysis

Serial blood samples are collected from patients at predetermined time points after the first and subsequent injections to quantify plasma concentrations of pegaptanib.[4][5][10]

Pharmacokinetic Modeling

A one-compartment pharmacokinetic model is commonly used to describe the plasma concentration data of pegaptanib.[6][7][10] This model is parameterized with an absorption rate constant (representing transfer from the eye to systemic circulation), an apparent volume of distribution, and apparent clearance.[10]

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for a clinical trial designed to assess the pharmacokinetics of this compound.

Mechanism of Action: VEGF-A Inhibition

Pegaptanib is a selective antagonist of the 165-amino acid isoform of vascular endothelial growth factor-A (VEGF-A), which is a key mediator of pathological ocular neovascularization and increased vascular permeability.[2][14] The diagram below illustrates this inhibitory mechanism.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Pegaptanib - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pegaptanib in the treatment of wet, age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pegaptanib 1-year systemic safety results from a safety-pharmacokinetic trial in patients with neovascular age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Population pharmacokinetics of pegaptanib in patients with neovascular, age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. ec.europa.eu [ec.europa.eu]

- 9. pi.bauschhealth.com [pi.bauschhealth.com]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. [PDF] Population pharmacokinetics of this compound (Macugen®) in patients with diabetic macular edema | Semantic Scholar [semanticscholar.org]

- 12. Population pharmacokinetics of this compound (Macugen®) in patients with diabetic macular edema - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. This compound for ocular vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

Pegaptanib Sodium: A Technical Guide for Anti-Angiogenic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pegaptanib sodium, a pioneering anti-angiogenic agent, for its application in research settings. This compound is a PEGylated anti-vascular endothelial growth factor (VEGF) aptamer that selectively targets the VEGF₁₆₅ isoform, a key mediator of pathological angiogenesis and vascular permeability. This document details its mechanism of action, presents key quantitative data, provides representative experimental protocols, and visualizes critical pathways and workflows.

Introduction to this compound

This compound (brand name Macugen®) is a chemically synthesized oligonucleotide aptamer.[1] Aptamers are single strands of nucleic acid that fold into unique three-dimensional structures, allowing them to bind to specific targets with high affinity and specificity.[2] Pegaptanib was developed through the SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process to specifically bind the heparin-binding domain of the 165-amino acid isoform of VEGF-A (VEGF₁₆₅).[3][4]

The aptamer is modified with 2'-fluoropyrimidines and 2'-O-methylpurines to enhance its resistance to nuclease degradation.[5] Furthermore, it is covalently linked to two 20-kDa polyethylene glycol (PEG) moieties, which increases its molecular weight to approximately 50 kDa and prolongs its half-life in vivo.[3][6] Its targeted action against VEGF₁₆₅, the primary isoform implicated in pathological ocular neovascularization, while sparing the physiological isoform VEGF₁₂, makes it a valuable tool for specific anti-angiogenic research.[4][7]

Mechanism of Action

VEGF-A is a critical signaling protein that promotes angiogenesis by binding to and activating VEGF receptors (primarily VEGFR-1 and VEGFR-2) on the surface of endothelial cells.[8] The VEGF₁₆₅ isoform is particularly potent in promoting pathological neovascularization and vascular permeability.[7][9]

This compound exerts its anti-angiogenic effect by acting as a potent and specific VEGF antagonist.[5][8] It binds with high affinity to the heparin-binding domain of extracellular VEGF₁₆₅, preventing it from docking with its cognate receptors.[3][10] This blockade inhibits the downstream signaling cascade responsible for endothelial cell proliferation, migration, and fenestration.[9][11] By selectively neutralizing VEGF₁₆₅, pegaptanib effectively reduces neovascularization and vascular leakage in pathological settings.[3][4]

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize key quantitative parameters of this compound and its precursor aptamers, derived from various preclinical studies.

Table 1: Binding Affinity and In Vitro Inhibition

| Parameter | Target | Value | Aptamer Form | Reference |

| Binding Affinity (Kd) | VEGF₁₆₅ | ~50 pM | Modified RNA Aptamer | [3] |

| VEGF₁₆₅ | ~200 pM | This compound | [4] | |

| IC₅₀ (Cell Migration) | VEGF₁₆₅-induced | 4 nM | This compound | [12] |

| IC₅₀ (VEGFR-2 Binding) | VEGF₁₆₅ | 2-3 pM | Modified RNA Aptamer (t44-OMe) | [5] |

Table 2: In Vivo Efficacy in Animal Models

| Model | Endpoint | Inhibition | Reference |

| Miles Assay (Guinea Pig) | VEGF-induced vascular permeability | ~48% (at 0.1 µM) | [5] |

| Corneal Angiogenesis (Rat) | VEGF-dependent angiogenesis | 65% | [3][10] |

| Retinopathy of Prematurity (Mouse) | Retinal neovascularization | 80% | [10] |

Table 3: Pharmacokinetic Properties

| Species | Parameter | Value | Route | Reference |

| Monkey | Vitreous Half-Life | 94 hours | Intravitreal | [11] |

| Human | Plasma Terminal Half-Life | ~10 days | Intravitreal | [13] |

Experimental Protocols for Research Applications

The following are representative protocols for common in vitro and in vivo assays used to evaluate the anti-angiogenic properties of this compound. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Endothelial Cell Proliferation Assay

This assay measures the ability of pegaptanib to inhibit VEGF₁₆₅-induced proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:

-

Cell Seeding: Culture HUVECs in complete endothelial growth medium. Seed 3,000-5,000 cells per well in a 96-well gelatin-coated plate. Allow cells to adhere for 24 hours.

-

Starvation: Replace the growth medium with a basal medium containing low serum (e.g., 0.5-2% FBS) and incubate for 4-6 hours to synchronize the cells.

-

Treatment: Prepare treatment solutions in low-serum media.

-

Negative Control: Basal medium alone.

-

Positive Control: Basal medium + recombinant human VEGF₁₆₅ (e.g., 10-20 ng/mL).

-

Test Group: Basal medium + VEGF₁₆₅ + varying concentrations of this compound (e.g., 0.1 nM to 100 nM).

-

-

Incubation: Remove starvation medium and add 100 µL of the respective treatment solutions to the wells. Incubate for 48-72 hours at 37°C in 5% CO₂.

-

Quantification: Assess cell proliferation using a standard method:

-

MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

-

BrdU Assay: Add BrdU labeling reagent for the final 2-24 hours of incubation and quantify incorporation using a commercial ELISA kit.

-

-

Analysis: Normalize the data to the negative control. Calculate the IC₅₀ value for pegaptanib by plotting the percent inhibition against the log of pegaptanib concentration.

In Vitro Endothelial Cell Migration Assay (Boyden Chamber)

This assay assesses the ability of pegaptanib to block the chemotactic effect of VEGF₁₆₅ on endothelial cells.

Caption: Workflow for a Boyden Chamber Cell Migration Assay.

Methodology:

-

Preparation: Use cell culture inserts (e.g., 8.0 µm pore size) placed in a 24-well plate.

-

Chemoattractant: Add 500 µL of basal medium containing the chemoattractant to the lower chamber.

-

Negative Control: Basal medium alone.

-

Positive Control: Basal medium + VEGF₁₆₅ (e.g., 20 ng/mL).

-

Test Group: Basal medium + VEGF₁₆₅ + varying concentrations of this compound.

-

-

Cell Seeding: Starve HUVECs as described above. Resuspend cells in serum-free basal medium and seed 50,000-100,000 cells in 200 µL into the upper chamber of the insert.

-

Incubation: Incubate for 4-24 hours at 37°C.

-

Processing: Carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

-

Staining & Quantification: Fix the migrated cells on the lower surface with methanol and stain with a 0.5% Crystal Violet solution. Elute the dye with a solubilization buffer and measure absorbance, or count the number of stained cells in several microscopic fields.

In Vivo Vascular Permeability Assay (Miles Assay)

This classic assay quantifies vascular leakage in the skin in response to pro-angiogenic factors.[1][14]

Methodology:

-

Animal Model: Use anesthetized mice or guinea pigs.

-

Dye Injection: Administer a sterile solution of Evans Blue dye (e.g., 1% in saline) via intravenous injection (e.g., tail vein).[14] Allow the dye to circulate for 30-60 minutes.

-

Intradermal Injections: Make several intradermal injections (20-50 µL) into the shaved dorsal skin of the animal.

-

Negative Control: Saline or PBS.

-

Positive Control: Recombinant VEGF₁₆₅ (e.g., 5-10 ng).

-

Test Group: VEGF₁₆₅ pre-incubated with this compound at various molar ratios.

-

-

Incubation: Wait for 20-30 minutes for the vascular leakage to occur, which will be visible as blue spots on the skin.

-

Quantification:

-

Euthanize the animal and excise the areas of skin at the injection sites.

-

Photograph the underside of the skin to visually document the dye extravasation.

-

To quantify, incubate the excised skin punches in formamide overnight at 55°C to extract the Evans Blue dye.

-

Measure the absorbance of the formamide supernatant at ~620 nm and quantify the amount of dye using a standard curve.

-

Development and Properties Overview

The development of pegaptanib as a therapeutic aptamer involved several key stages to optimize its properties for biological applications.

Caption: Logical flow from development to function for pegaptanib.

References

- 1. Evaluating VEGF-Induced Vascular Leakage Using the Miles Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Pegaptanib in the treatment of wet, age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound for ocular vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pegaptanib - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The 20th Anniversary of Pegaptanib (MacugenTM), the First Approved Aptamer Medicine: History, Recent Advances and Future Prospects of Aptamers in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of the anti-VEGF aptamer to a therapeutic agent for clinical ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The First Anti-VEGF Therapy: this compound | Ento Key [entokey.com]

- 12. researchgate.net [researchgate.net]

- 13. Pegaptanib 1-year systemic safety results from a safety-pharmacokinetic trial in patients with neovascular age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

The Next Wave: A Technical Guide to Early-Stage Alternatives for Pegaptanib Sodium in Ocular Neovascular Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pegaptanib sodium, a pioneering anti-VEGF therapy, marked a significant advancement in the management of neovascular age-related macular degeneration (nAMD). However, the therapeutic landscape is rapidly evolving, with a host of next-generation alternatives in early-stage research and development. These novel agents promise improved efficacy, extended durability, and broader mechanisms of action beyond selective VEGF-A inhibition. This technical guide provides an in-depth overview of the most promising alternatives to this compound, focusing on their core science, preclinical and early clinical data, and the experimental methodologies underpinning their development. We will explore bispecific antibodies, antibody-biopolymer conjugates, VEGF-C/D traps, and gene therapies that are poised to redefine the standard of care for patients with nAMD and other ocular neovascular diseases like diabetic macular edema (DME).

Introduction: Beyond Selective VEGF-A Inhibition

This compound selectively targets the VEGF-A165 isoform, a key mediator of angiogenesis and vascular permeability. While effective, the need for frequent intravitreal injections and the existence of non-responders have driven the search for more potent and durable therapies. The alternatives discussed in this guide address these limitations through innovative molecular designs and delivery platforms.

Key Therapeutic Strategies and Emerging Drug Candidates

The early-stage research landscape for this compound alternatives is characterized by several distinct and innovative approaches. These strategies aim to overcome the limitations of first-generation anti-VEGF therapies by targeting multiple pathways, enhancing drug durability, and exploring regenerative medicine approaches.

Dual Angiopoietin-2 and VEGF-A Inhibition: Faricimab

Faricimab is a bispecific antibody that independently binds and neutralizes both Angiopoietin-2 (Ang-2) and VEGF-A.[1][2][3][4][5] This dual mechanism of action is designed to provide a more comprehensive and synergistic approach to treating retinal vascular diseases.[5]

-

Mechanism of Action: By targeting VEGF-A, faricimab inhibits neovascularization and reduces vascular leakage.[1] Simultaneously, the inhibition of Ang-2 is believed to enhance vascular stability by promoting the Tie2 signaling pathway.[3] This dual action is hypothesized to lead to more durable therapeutic effects compared to VEGF-A monotherapy.[1] Preclinical studies have shown that the combined inhibition of VEGF-A and Ang-2 leads to a greater reduction in vessel lesion number, permeability, and retinal edema in murine models of retinal neovascularization compared to the inhibition of either molecule alone.[6]

Antibody Biopolymer Conjugate for Extended Durability: KSI-301

KSI-301 is a novel anti-VEGF antibody biopolymer conjugate.[7][8] This platform is designed to extend the intraocular half-life of the anti-VEGF antibody, thereby reducing the frequency of intravitreal injections.[8]

-

Molecular Design: KSI-301 consists of a humanized anti-VEGF monoclonal antibody covalently linked to a high-molecular-weight phosphorylcholine-based biopolymer.[9][10] This conjugation increases the molecule's size and is intended to prolong its residence time in the vitreous.[9]

Targeting VEGF-C and VEGF-D: OPT-302

OPT-302 is a "VEGF trap" molecule that specifically binds to and neutralizes VEGF-C and VEGF-D.[11][12] These members of the VEGF family are also implicated in angiogenesis and vascular leakage and may contribute to resistance to anti-VEGF-A therapies.[12][13]

-

Mechanism of Action: By sequestering VEGF-C and VEGF-D, OPT-302 prevents their interaction with their receptors, VEGFR-2 and VEGFR-3.[11] This approach, particularly when used in combination with an anti-VEGF-A agent, aims to provide a more complete blockade of the VEGF pathway, potentially leading to improved visual and anatomical outcomes.[11][12]

Gene Therapy for Sustained Anti-VEGF Production

Gene therapy represents a paradigm shift in the treatment of nAMD and DME, aiming to provide a one-time treatment that enables the eye to continuously produce its own anti-VEGF protein.[9][14][15][16]

-

Ixo-vec (formerly ADVM-022): This investigational gene therapy utilizes an adeno-associated virus (AAV) vector to deliver a gene encoding for an aflibercept-like protein.[17][18][19] The goal is for the retinal cells to become a "biofactory," producing sustained levels of the anti-VEGF protein after a single intravitreal injection.[17][19]

-

RGX-314: This is another AAV-based gene therapy candidate that delivers a gene encoding for a ranibizumab-like antibody fragment.[2][3][11][20][21][22] Preclinical studies in animal models of macular degeneration have demonstrated a significant and dose-dependent reduction in blood vessel growth following a single sub-retinal administration of RGX-314.[2]

Quantitative Data from Early-Stage Research

The following tables summarize key quantitative data from preclinical and early-phase clinical studies of these emerging therapies.

Table 1: Preclinical Potency and Efficacy

| Drug Candidate | Target(s) | In Vitro Potency (IC50) | In Vivo Model | Key Efficacy Finding | Citation(s) |

| Faricimab | VEGF-A, Ang-2 | Not specified in provided results | Murine retinal neovascularization | Dual inhibition superior to single-pathway inhibition in reducing vessel lesions and edema. | [6] |

| KSI-301 | VEGF-A | Not specified in provided results | Rabbit pharmacokinetic study | Ocular tissue half-life of 10+ days in the retina and 12.5 days in the choroid. | [23] |

| OPT-302 | VEGF-C, VEGF-D | Not specified in provided results | Not specified in provided results | In combination with ranibizumab, showed improved visual acuity and anatomic outcomes. | [6][24] |

| Ixo-vec | VEGF-A (via aflibercept expression) | Not applicable | Non-human primate CNV model | Single injection 13 months prior to laser induction suppressed severe exudative lesions. | |

| RGX-314 | VEGF-A (via ranibizumab-like fragment expression) | Not applicable | Animal models of macular degeneration | Single sub-retinal dose led to significant, dose-dependent reduction in blood vessel growth. | [2] |

Table 2: Early-Phase Clinical Trial Outcomes

| Drug Candidate | Phase of Trial | Indication(s) | Key Efficacy Outcome(s) | Key Safety Finding(s) | Citation(s) |

| Faricimab | Phase 3 | nAMD, DME | Non-inferior vision gains compared to aflibercept with extended dosing intervals. | No new safety signals identified. | [25] |

| KSI-301 | Phase 1b | wAMD, DME, RVO | Mean BCVA improvement at Week 20: +4.3 letters (wAMD), +7.4 letters (DME), +21.3 letters (RVO). | No reports of intraocular inflammation or drug-related adverse events after 338 doses. | [7][26] |

| OPT-302 | Phase 2b | nAMD | Combination with ranibizumab showed statistically significant superior mean gain in visual acuity over ranibizumab alone at 24 weeks. | Favorable safety profile. | [11][12][24][27] |

| Ixo-vec | Phase 1/2 | nAMD | Single injection significantly reduced the need for supplemental anti-VEGF injections. | Generally well-tolerated. | [12] |

| RGX-314 | Phase 1/2a | nAMD | Designed to be a one-time treatment to reduce the burden of frequent injections. | Not specified in provided results. | [28] |

Experimental Protocols

Detailed experimental protocols are critical for the evaluation and replication of preclinical findings. Below are descriptions of key methodologies employed in the development of these novel therapies.

In Vitro Assays for Anti-Angiogenic Activity

-

Endothelial Cell Proliferation Assay:

-

Objective: To assess the ability of a drug candidate to inhibit VEGF-induced proliferation of endothelial cells.

-

Methodology: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Retinal Microvascular Endothelial Cells (HRMVECs) are cultured in the presence of VEGF with and without varying concentrations of the test compound.[4][9] Cell proliferation is typically measured after 3-4 days using a viability reagent (e.g., AlamarBlue® or CCK-8®), which quantifies the number of living cells through fluorescence or absorbance.[4]

-

-

Endothelial Cell Tube Formation Assay:

-

Objective: To evaluate the effect of a drug candidate on the ability of endothelial cells to form capillary-like structures.

-

Methodology: Endothelial cells are seeded onto a basement membrane extract (e.g., Matrigel) in the presence of pro- or anti-angiogenic factors.[8][11][12][17] The formation of tube-like structures is observed and quantified by measuring parameters such as the number of branch points, tube length, or total tube area, typically within 6-20 hours.

-

-

VEGF Receptor Binding and Neutralization Assays:

-

Objective: To determine the binding affinity and neutralizing capacity of a drug candidate to VEGF isoforms.

-

Methodology: Competitive enzyme-linked immunosorbent assays (ELISAs) or surface plasmon resonance (SPR) are used to measure the binding kinetics of the drug to its target.[9][10] Neutralization assays often involve cell-based systems where the inhibition of VEGF-induced receptor phosphorylation or downstream signaling is quantified.[9][10]

-

In Vivo Models of Ocular Neovascularization

-

Laser-Induced Choroidal Neovascularization (CNV) in Rodents and Non-Human Primates:

-

Objective: To create a model of neovascular AMD to evaluate the efficacy of anti-angiogenic therapies.

-

Methodology: A laser is used to create focal burns on the retina, rupturing Bruch's membrane and inducing the growth of new blood vessels from the choroid.[24][29][30] The extent of CNV is typically quantified 7-14 days post-laser induction using techniques such as fluorescein angiography (to assess vascular leakage) and ex vivo imaging of choroidal flat mounts stained with vascular markers (e.g., isolectin B4).[24][30]

-

-

Matrigel Plug Assay:

-

Objective: To assess in vivo angiogenesis in a subcutaneous model.

-

Methodology: Matrigel, a basement membrane extract, is mixed with pro-angiogenic factors and/or the test compound and injected subcutaneously into mice.[1][2][7][9][20] After a period of 7-14 days, the Matrigel plug is excised, and the extent of new blood vessel formation within the plug is quantified by staining for endothelial cell markers (e.g., CD31 or CD34).[2][7]

-

-

Retinal Vascular Permeability Assay (Evans Blue Method):

-

Objective: To quantify the breakdown of the blood-retinal barrier and vascular leakage.

-